molecular formula C21H29NO3 B5519463 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol

Cat. No.: B5519463
M. Wt: 343.5 g/mol
InChI Key: RIBRMDKJLOSZKN-IIBYNOLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.21474379 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Reactivity of Piperidinedione Derivatives : A study by Ibenmoussa et al. (1998) focused on the preparation and structural determination of piperidinedione derivatives, which are relevant in the synthesis of compounds with pharmacological interest. This research highlights the synthetic utility of piperidine frameworks, especially in natural product synthesis and the development of compounds with therapeutic potential (Ibenmoussa et al., 1998).

  • Novel Piperidin-4-one Oxime Esters Synthesis : Harini et al. (2014) described the synthesis of novel piperidin-4-one oxime esters, emphasizing their potential in exploring enhanced biological properties. These compounds were also evaluated for their antioxidant and antimicrobial activities, indicating their significance in medical chemistry (Harini et al., 2014).

Biological Applications

  • Piperidine Alkaloid Synthesis : The synthesis of piperidine alkaloids, as demonstrated by Csatayová et al. (2010), is a crucial aspect of producing natural compounds with potential biological activity. Their work on synthesizing (-)-pinidinone, a piperidine alkaloid, reflects the importance of piperidine derivatives in medicinal chemistry (Csatayová et al., 2010).

  • Antimicrobial and Antifungal Properties : Okasha et al. (2022) synthesized a compound involving piperidine and investigated its antimicrobial and antifungal activities. This study demonstrates the potential of piperidine derivatives in developing new antimicrobial agents (Okasha et al., 2022).

  • Cytotoxic Activity Against Cancer Cell Lines : The study by El Gaafary et al. (2021) on the cytotoxic activity of a piperidine-derived compound against various cancer cell lines underscores the potential application of such compounds in cancer research and therapy (El Gaafary et al., 2021).

Properties

IUPAC Name

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(5-methylfuran-2-yl)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-16-14-22(12-10-21(16,23)11-13-24-3)15-18-5-7-19(8-6-18)20-9-4-17(2)25-20/h4-9,16,23H,10-15H2,1-3H3/t16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBRMDKJLOSZKN-IIBYNOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.